Ethyl lactate
Overview
Description
Ethyl lactate, also known as lactic acid ethyl ester, is an organic compound with the formula CH₃CH(OH)CO₂CH₂CH₃. It is the ethyl ester of lactic acid and appears as a colorless liquid. This compound is a chiral ester and is naturally derived, making it readily available as a single enantiomer. It is commonly used as a solvent and is considered biodegradable, making it an environmentally friendly option .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions. The reaction can be represented as:
CH3CH(OH)COOH+CH3CH2OH→CH3CH(OH)COOCH2CH3+H2O
Industrial Production Methods: Industrial production of this compound often involves reactive distillation, where the esterification and separation of ethanol and water occur simultaneously in a single apparatus. This method enhances the conversion efficiency and yield of this compound. Another method involves the reaction of lactide with ethanol in the presence of a catalyst under heating reflux conditions, followed by reduced pressure distillation and purification .
Chemical Reactions Analysis
Types of Reactions: Ethyl lactate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to lactic acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: this compound can be oxidized to produce lactic acid and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Lactic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Lactic acid and other oxidation products
Scientific Research Applications
Ethyl lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a green solvent in organic synthesis, including multi-component reactions, cycloaddition reactions, and ligand-free coupling reactions.
Biology: Employed in the extraction of bioactive compounds from natural sources.
Medicine: Used in pharmaceutical preparations due to its relatively low toxicity.
Industry: Utilized as a solvent for nitrocellulose, cellulose acetate, and cellulose ethers.
Mechanism of Action
Ethyl lactate exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. In biological systems, this compound can be metabolized to lactic acid, which then participates in metabolic pathways such as glycolysis and the citric acid cycle. The molecular targets and pathways involved include enzymes like lactate dehydrogenase, which catalyzes the conversion of lactic acid to pyruvate .
Comparison with Similar Compounds
Ethyl lactate is compared with other similar compounds such as:
Mthis compound: The methyl ester of lactic acid, which has similar solvent properties but different volatility and solubility characteristics.
Propyl lactate: The propyl ester of lactic acid, which has a higher boiling point and different solvent properties.
Butyl lactate: The butyl ester of lactic acid, which is less volatile and has different solvent characteristics.
Uniqueness: this compound is unique due to its balance of solvent properties, biodegradability, and relatively low toxicity. It is considered a green solvent and is derived from renewable resources, making it an environmentally friendly alternative to traditional petrochemical solvents .
Properties
IUPAC Name |
ethyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Record name | ETHYL LACTATE | |
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URL | https://cameochemicals.noaa.gov/chemical/700 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029127 | |
Record name | Ethyl lactate | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor. | |
Record name | ETHYL LACTATE | |
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Record name | Ethyl lactate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
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Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F | |
Record name | ETHYL LACTATE | |
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Record name | ETHYL LACTATE | |
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Record name | Ethyl lactate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ETHYL LACTATE | |
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Flash Point |
115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F | |
Record name | ETHYL LACTATE | |
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Record name | Ethyl lactate | |
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Record name | ETHYL LACTATE | |
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Record name | ETHYL LACTATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol) | |
Record name | ETHYL LACTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |
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Record name | Ethyl lactate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl lactate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
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Density |
1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03 | |
Record name | ETHYL LACTATE | |
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Record name | ETHYL LACTATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |
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Record name | Ethyl lactate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/773/ | |
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Record name | ETHYL LACTATE | |
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Vapor Density |
4.07 (Air = 1) | |
Record name | ETHYL LACTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C | |
Record name | Ethyl lactate | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-64-3 | |
Record name | ETHYL LACTATE | |
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Record name | ETHYL LACTATE | |
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Record name | Ethyl lactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |
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Record name | ETHYL LACTATE | |
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URL | https://www.osha.gov/chemicaldata/752 | |
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Melting Point |
-26 °C, -26.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL LACTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/412 | |
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Record name | Ethyl lactate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.